molecular formula C9H9ClN2 B1610203 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole CAS No. 221548-24-9

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1610203
CAS No.: 221548-24-9
M. Wt: 180.63 g/mol
InChI Key: DIYFYTRPWDXBDY-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is explored for its potential as an anticancer agent and as a treatment for various infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Chloro-1H-benzo[d]imidazole
  • 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
  • 5,6-Dichloro-2-methyl-1H-benzimidazole

Comparison: Compared to these similar compounds, 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The specific substitution pattern on the benzimidazole ring can significantly influence the compound’s properties and applications .

Properties

IUPAC Name

5-chloro-2,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFYTRPWDXBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443355
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221548-24-9
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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